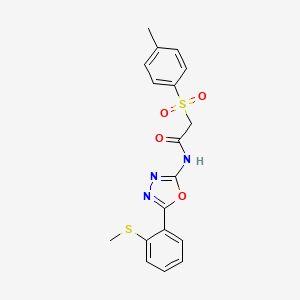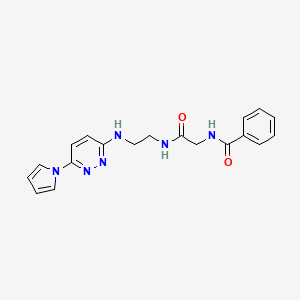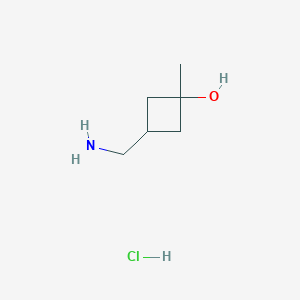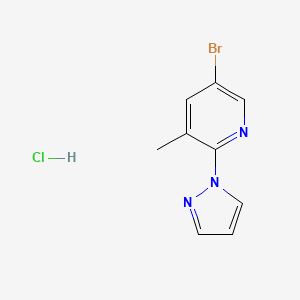![molecular formula C17H14ClFN4O2S B2514680 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide CAS No. 1331550-51-6](/img/structure/B2514680.png)
(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide" is a complex molecule that appears to be related to the field of organic chemistry and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the creation of specific isomers and the formation of certain chemical bonds. For instance, the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from a precursor involving a fluoromethoxy group . This suggests that similar synthetic routes could be employed for the target compound, potentially involving the use of amino-thiazolyl groups and cyanoacrylate derivatives as key building blocks.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the stereochemical structure of a thiadiazolyl compound was unambiguously determined, which could imply that the target compound might also exhibit a well-defined stereochemistry that could be elucidated using similar methods . Additionally, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized, revealing a three-dimensional supramolecular network . This indicates that the target compound may also form specific isomers with distinct three-dimensional arrangements.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are likely to involve the formation and manipulation of isomers, as well as the establishment of noncovalent interactions such as hydrogen bonds and π-π stacking interactions . These interactions are crucial for the stability and self-assembly of the molecules. Therefore, the target compound may also undergo reactions that are influenced by these noncovalent forces, affecting its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy . These methods provide detailed information about the functional groups present and the electronic environment within the molecule. The target compound, with its complex structure, is likely to exhibit a unique set of physical and chemical properties that could be similarly analyzed to understand its behavior in different environments.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to the requested chemical, specifically those with thiazole cores, have been synthesized for various applications, including the development of new molecules with potential biological activities. For instance, thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, suggesting potential in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).
The structural characterization and synthesis routes of related compounds offer insights into the chemical behaviors and reactions of such molecules. For example, the crystal structure, FT-IR, FT-Raman, and computational study of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate have been detailed, providing foundational knowledge for understanding the properties of similar compounds (Prasanth et al., 2015).
Biological Applications
Research on derivatives with thiazole and related heterocyclic motifs has shown a range of biological activities. For example, new thiazolo[5,4-d]pyrimidines were synthesized and demonstrated molluscicidal properties, highlighting their potential in biological control applications (El-bayouki & Basyouni, 1988).
A study on pyridine-2(1H)-thione in heterocyclic synthesis explored the synthesis and antimicrobial activity of new thio-substituted compounds, revealing their potential in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
properties
IUPAC Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S/c1-3-23(10(2)24)17-22-13(9-26-17)6-11(8-20)16(25)21-12-4-5-15(19)14(18)7-12/h4-7,9H,3H2,1-2H3,(H,21,25)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNQODHJVOWFS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)
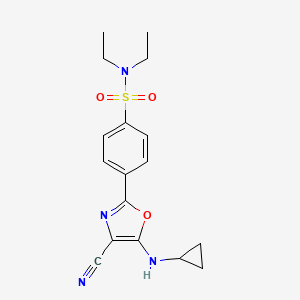
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
